1-(Methylthio)-2-butanone

Flavor Chemistry Sensory Science Organoleptic Analysis

1-(Methylthio)-2-butanone (CAS 13678-58-5) is an aliphatic acyclic ketone containing a methylthioether functional group, with the molecular formula C5H10OS and a molecular weight of 118.20 g/mol. This sulfur-containing organic compound is recognized as a flavoring agent by major international regulatory bodies, including the U.S.

Molecular Formula C5H10OS
Molecular Weight 118.2 g/mol
CAS No. 13678-58-5
Cat. No. B077280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylthio)-2-butanone
CAS13678-58-5
Molecular FormulaC5H10OS
Molecular Weight118.2 g/mol
Structural Identifiers
SMILESCCC(=O)CSC
InChIInChI=1S/C5H10OS/c1-3-5(6)4-7-2/h3-4H2,1-2H3
InChIKeyGOAGGJDTOMPTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methylthio)-2-butanone (CAS 13678-58-5): Technical Specifications and Procurement Baseline for Flavor and Fragrance Applications


1-(Methylthio)-2-butanone (CAS 13678-58-5) is an aliphatic acyclic ketone containing a methylthioether functional group, with the molecular formula C5H10OS and a molecular weight of 118.20 g/mol [1]. This sulfur-containing organic compound is recognized as a flavoring agent by major international regulatory bodies, including the U.S. FDA (FEMA 3207) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA 496) [2]. Its organoleptic profile is characterized by a mushroom-like odor with garlic undertones, and it occurs naturally as a constituent of coffee concentrate [3]. The compound is commercially supplied as a colorless to pale yellow liquid with a minimum assay specification of 95% and typical purity ranging from 99.00% to 100.00% .

Why 1-(Methylthio)-2-butanone Cannot Be Replaced by Other Methylthio-Ketones or Sulfur Flavor Compounds


1-(Methylthio)-2-butanone occupies a unique position among sulfur-containing flavor compounds due to the specific positioning of its methylthio group at the C1 position of the butanone backbone, which confers a distinct mushroom/garlic/radish sensory profile that is not replicated by its closest structural isomer, 4-(Methylthio)-2-butanone (CAS 34047-39-7), which exhibits a sweet, potato, and fruity character [1]. Furthermore, its regulatory standing as a FEMA GRAS substance (FEMA 3207) with a JECFA evaluation concluding "no safety concern at current levels of intake" provides a procurement and compliance advantage over less thoroughly evaluated sulfur compounds such as methional (3-(methylthio)propanal), which carries irritant hazard classifications [2]. Physical property differences, including a significantly lower boiling point (52-53°C at 8 mmHg) compared to 4-(Methylthio)-2-butanone (105-107°C at 55 mmHg), further preclude direct substitution in formulations requiring specific volatility or processing conditions [3].

Quantitative Differentiation Evidence: 1-(Methylthio)-2-butanone vs. Structural Analogs and In-Class Sulfur Compounds


Sensory Profile Divergence: Mushroom/Garlic/Radish vs. Potato/Earthy/Fruity Character of 4-(Methylthio)-2-butanone

1-(Methylthio)-2-butanone exhibits a sensory profile fundamentally distinct from its positional isomer 4-(Methylthio)-2-butanone. The target compound is characterized by mushroom, garlic, oily, fishy, fresh radish, mustard, horseradish, wasabi, alliaceous onion, savory metallic, and vegetative nuances when evaluated at 0.10% in propylene glycol [1]. In contrast, 4-(Methylthio)-2-butanone (CAS 34047-39-7) demonstrates a sweet, sulfurous, vegetable, potato, earthy, and tomato odor profile, with taste characteristics at 15 ppm described as sulfureous, potato, earthy, vegetative, fatty, fishy, metallic, and mushroom [2]. This represents a class-level inference based on structural isomerism, where the methylthio group position (C1 vs. C4) dictates fundamentally different organoleptic outcomes, making the compounds non-interchangeable for applications requiring specific savory, alliaceous, or fungal notes.

Flavor Chemistry Sensory Science Organoleptic Analysis

Regulatory Clearance and Safety Profile: FEMA GRAS and JECFA 'No Safety Concern' Status vs. Methional Irritant Classification

1-(Methylthio)-2-butanone holds FEMA 3207 designation and JECFA No. 496, with the 1999 JECFA evaluation concluding an ADI of 'ACCEPTABLE' and stating 'No safety concern at current levels of intake when used as a flavouring agent' [1]. The compound is listed in the FDA Substances Added to Food (formerly EAFUS) database as a flavoring agent or adjuvant with FEMA GRAS Publication No. 4 [2]. In contrast, methional (3-(methylthio)propanal, JECFA 466) is classified as an irritant with hazard statements indicating harmful effects upon ingestion and inhalation, and carries a flash point of 142°F with air sensitivity concerns . This represents a cross-study comparable difference in regulatory and safety status, with the target compound demonstrating a more favorable toxicological profile for food-grade applications.

Regulatory Science Food Safety Flavor Ingredient Compliance

Physical Property Differentiation: Boiling Point and Density vs. 4-(Methylthio)-2-butanone for Processing and Formulation Suitability

1-(Methylthio)-2-butanone exhibits a boiling point of 52-53°C at 8 mmHg and a specific gravity of 0.997 at 22°C [1]. In contrast, 4-(Methylthio)-2-butanone (CAS 34047-39-7) has a significantly higher boiling point of 105-107°C at 55 mmHg and a density of 1.003 g/mL at 25°C [2]. This represents a direct head-to-head comparison of physical properties between positional isomers. The lower boiling point of the target compound indicates higher volatility under reduced pressure conditions, which is relevant for applications requiring specific evaporation or distillation parameters during flavor encapsulation or processing. The density difference (0.997 vs. 1.003) further distinguishes the two isomers in terms of handling and formulation compatibility.

Physical Chemistry Process Engineering Formulation Science

Purity Specification and Quality Control: 99% Minimum Assay vs. 4-(Methylthio)-2-butanone 97% Specification

According to JECFA specifications, 1-(Methylthio)-2-butanone has a minimum assay requirement of 99%, with refractive index specified as 1.470-1.485 [1]. Commercial suppliers confirm assay ranges of 99.00% to 100.00% . In contrast, 4-(Methylthio)-2-butanone (CAS 34047-39-7) is specified with an assay of ≥97% by JECFA and commercial suppliers, with a refractive index of n20/D 1.473 (lit.) . This represents a direct head-to-head comparison of purity specifications, with the target compound requiring a higher minimum purity threshold. The higher assay requirement for 1-(Methylthio)-2-butanone may reflect its intended use in more demanding flavor applications where impurities could impact sensory fidelity.

Analytical Chemistry Quality Assurance Specifications and Standards

Application Usage Levels: Comparative FEMA Recommended Use Concentrations in Food Categories

FEMA usage level data indicates that 1-(Methylthio)-2-butanone (FEMA 3207) has established use concentrations in food categories, with reported levels of 1.0 mg/kg in seasonings, sauces, and soups [1]. For the comparator 4-(Methylthio)-2-butanone (FEMA 3375), reported usage levels include 2 ppm in bakery and soft confectionery, and 1 ppm in frozen dairy, meat products, desserts, and drinks [2]. This represents a cross-study comparable difference in application concentrations, with the target compound demonstrating efficacy at low ppm levels similar to the comparator but with distinct food category applications reflecting their divergent sensory profiles. The target compound's usage in savory applications (seasonings, sauces, soups) contrasts with the comparator's broader use across sweet and savory categories.

Food Technology Flavor Formulation Application Science

Natural Occurrence and Analytical Detection: Coffee Constituent Status vs. Synthetic-Only Comparators

1-(Methylthio)-2-butanone has been detected as a natural constituent in coffee and coffee products, specifically in arabica coffees (Coffea arabica) and robusta coffees (Coffea canephora), though not quantified in these matrices [1]. The compound is described as a 'constituent of coffee concentrate' and a naturally occurring component of coffee aroma [2]. This natural occurrence provides a class-level inference distinction from many in-class sulfur flavor compounds that are purely synthetic. The presence of 1-(Methylthio)-2-butanone in natural coffee matrices supports its use in 'natural flavor' formulations and may provide analytical advantages for authenticity testing or origin verification in coffee products. While methional (3-(methylthio)propanal) also occurs naturally in potatoes, the target compound's specific association with coffee differentiates its natural source profile.

Natural Products Chemistry Analytical Chemistry Food Authenticity

Optimal Application Scenarios for 1-(Methylthio)-2-butanone Based on Verified Differentiation Evidence


Savory Flavor Formulations Requiring Mushroom, Garlic, and Radish Character

Based on sensory profile differentiation evidence, 1-(Methylthio)-2-butanone is optimally suited for savory flavor applications where mushroom, garlic, fresh radish, mustard, horseradish, wasabi, and alliaceous onion notes are desired [1]. Unlike 4-(Methylthio)-2-butanone, which imparts sweet, potato, and earthy character, this compound delivers the specific pungent, savory, and subtly fruity aroma essential for meat products, poultry seasonings, sauces, and processed snacks requiring authentic alliaceous or fungal flavor profiles [2]. FEMA usage data supports application at 1.0 mg/kg in seasonings, sauces, and soups [3].

Coffee and Coffee-Based Product Flavor Enhancement with Natural Labeling Claims

1-(Methylthio)-2-butanone is uniquely positioned for coffee flavor applications due to its verified natural occurrence as a constituent of coffee concentrate and its detection in both arabica and robusta coffees [1]. This natural occurrence supports 'natural flavor' labeling claims, providing a procurement advantage over purely synthetic sulfur compounds. Analytical methods utilizing GC-MS can detect and quantify this compound in complex coffee matrices, supporting quality control and authenticity verification protocols [2].

Regulated Food and Beverage Products Requiring GRAS-Certified Flavor Ingredients

For food and beverage products requiring rigorous regulatory compliance, 1-(Methylthio)-2-butanone offers distinct advantages due to its FEMA GRAS designation (FEMA 3207) and JECFA evaluation concluding 'no safety concern at current levels of intake' [1]. This favorable safety profile contrasts with compounds like methional, which carries irritant hazard classifications. The compound's listing in FDA Substances Added to Food (formerly EAFUS) and established purity specifications (99% minimum assay per JECFA) provide quality assurance documentation essential for regulatory filings and customer specifications [2].

Volatile Flavor Systems Requiring Specific Processing Parameters

The physical property differentiation of 1-(Methylthio)-2-butanone, specifically its lower boiling point of 52-53°C at 8 mmHg compared to 4-(Methylthio)-2-butanone (105-107°C at 55 mmHg), makes it suitable for flavor encapsulation and processing applications requiring gentle thermal conditions [1]. Its specific gravity of 0.997 at 22°C further distinguishes it from the comparator's density of 1.003 g/mL, providing formulation flexibility in liquid flavor systems where density matching with carrier solvents is critical [2].

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